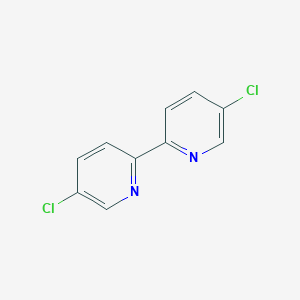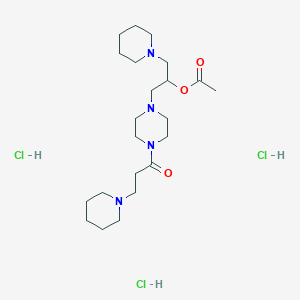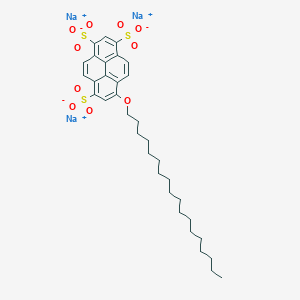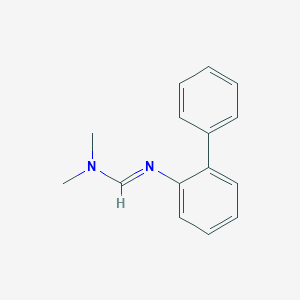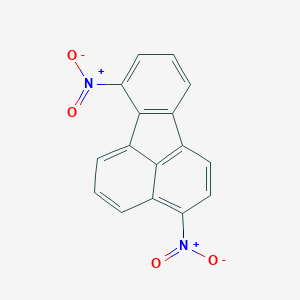![molecular formula C7H7NS B010068 2,3-Dihydrothieno[2,3-b]pyridine CAS No. 103020-20-8](/img/structure/B10068.png)
2,3-Dihydrothieno[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrothieno[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been reported to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of 2,3-Dihydrothieno[2,3-b]pyridine is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of several inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which can help to prevent the progression of cancer. Additionally, 2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit antimicrobial activity against a wide range of microorganisms, which can help to prevent the spread of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,3-Dihydrothieno[2,3-b]pyridine is its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 2,3-Dihydrothieno[2,3-b]pyridine is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydrothieno[2,3-b]pyridine. One of the areas of future research is the development of new synthetic methods for the preparation of this compound. Another area of future research is the investigation of the mechanism of action of 2,3-Dihydrothieno[2,3-b]pyridine, which can help to identify new targets for drug development. Additionally, the potential applications of 2,3-Dihydrothieno[2,3-b]pyridine in the treatment of various diseases such as cancer, inflammation, and infectious diseases should be further explored.
Métodos De Síntesis
Several methods have been reported for the synthesis of 2,3-Dihydrothieno[2,3-b]pyridine. One of the most commonly used methods is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a thiourea in the presence of a base. Another method involves the reaction of 2-mercaptoacetophenone with ethyl cyanoacetate in the presence of ammonium acetate and acetic anhydride.
Aplicaciones Científicas De Investigación
2,3-Dihydrothieno[2,3-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, 2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
Propiedades
Número CAS |
103020-20-8 |
|---|---|
Nombre del producto |
2,3-Dihydrothieno[2,3-b]pyridine |
Fórmula molecular |
C7H7NS |
Peso molecular |
137.2 g/mol |
Nombre IUPAC |
2,3-dihydrothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H7NS/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2 |
Clave InChI |
SXHIAOQRZREZPE-UHFFFAOYSA-N |
SMILES |
C1CSC2=C1C=CC=N2 |
SMILES canónico |
C1CSC2=C1C=CC=N2 |
Sinónimos |
Thieno[2,3-b]pyridine, 2,3-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
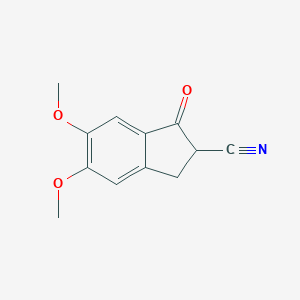
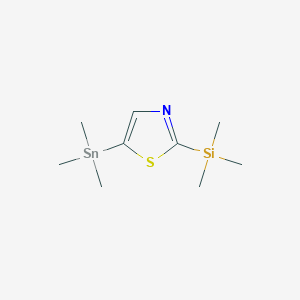
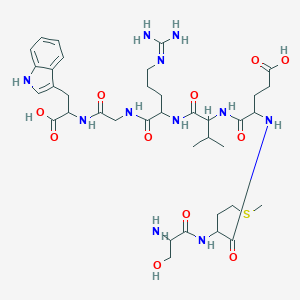
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
